![molecular formula C7H11N3O2 B1449413 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide CAS No. 1850880-76-0](/img/structure/B1449413.png)
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide
Overview
Description
“2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” is a compound that contains a pyrazole ring. Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . The presence of a methoxy group (-OCH3) and a propanamide group (-CH2CH2CONH2) suggests that this compound may have unique properties compared to other pyrazoles.
Chemical Reactions Analysis
The chemical reactions of “2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .
Scientific Research Applications
Antiviral Activity
Pyrazole derivatives, including those similar to 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide, have been studied for their antiviral properties. For instance, certain indole derivatives, which share a common heterocyclic structure with pyrazoles, have shown inhibitory activity against influenza A and other viruses . This suggests potential for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide to be developed as an antiviral agent.
Anticancer Potential
The pyrazole nucleus is present in compounds that have demonstrated cytotoxicity against various human cancer cell lines . This indicates that 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide could be explored for its anticancer activities, potentially offering a new avenue for cancer treatment research.
Anti-Inflammatory Applications
Pyrazole compounds are known for their anti-inflammatory properties. They can be synthesized with various strategies and have been used to treat inflammation-related conditions . Research into 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide could uncover new anti-inflammatory drugs.
Analgesic Effects
The pyrazole moiety is associated with analgesic effects, providing pain relief in various medical conditions. The exploration of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide in this context could lead to the development of new pain management medications .
Anticonvulsant Properties
Some pyrazole derivatives exhibit anticonvulsant properties, which are crucial in the treatment of epilepsy and other seizure disorders . Investigating 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide for such properties could contribute to advancements in neuropharmacology.
Antimicrobial Activity
Indole and pyrazole derivatives have been reported to possess antimicrobial activities, suggesting that 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide could be effective against a range of microbial infections .
Antidiabetic Action
Research has indicated that indole derivatives, which are structurally related to pyrazoles, have antidiabetic properties . This opens up possibilities for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide to be used in the management of diabetes.
Antimalarial Efficacy
The synthesis of hydrazine-coupled pyrazole derivatives has been inspired by their pharmacological profiles, including antimalarial effects . Therefore, 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide could potentially be utilized in the fight against malaria.
Mechanism of Action
Future Directions
The future directions for research on “2-(4-Methoxy-1H-pyrazol-1-yl)propanamide” could include further studies to determine its properties, potential uses, and safety profile. Given the wide range of applications of pyrazole compounds, this compound could have potential uses in various fields, including medicinal chemistry .
properties
IUPAC Name |
2-(4-methoxypyrazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALQEZKKNBVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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